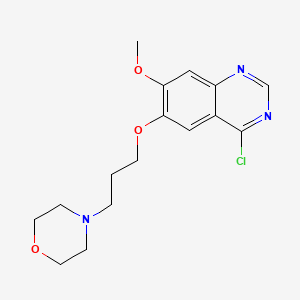
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
Vue d'ensemble
Description
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is a chemical compound with the molecular formula C16H20ClN3O3 and a molecular weight of 337.80100 . It is also known by other synonyms such as 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. This core is substituted at the 4-position by a chloro group and at the 7-position by a methoxy group. Additionally, a morpholine ring is attached to the quinazoline core via a 3-carbon chain .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.262±0.06 g/cm3 and a predicted boiling point of 497.8±45.0 °C . The melting point is reported to be 180-181 °C .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Quinazoline Derivatives : This compound is synthesized for its potential in medical applications, particularly in the context of lung cancer treatment. For instance, Zhi-qiang Cai et al. (2019) demonstrated the synthesis of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, by selective nucleophilic attack. The compound exhibited effective inhibition on the proliferation of a lung cancer cell line (Zhi-qiang Cai et al., 2019).
Biological Activity
Antibacterial and DNA Cleavage Potential : A derivative of the compound, incorporating a 1,2,5-thiadiazole moiety, displayed moderate inhibition against Mycobacteria tuberculosis and demonstrated DNA cleavage potential, suggesting its relevance in medicinal research (Suraj N. Mali et al., 2019).
Antioxidant and Antitumor Activities : The synthesis of novel compounds containing this molecule and lawsone indicated antioxidant and antitumor activities, as observed in Ehrlich ascites carcinoma cells, highlighting its potential in cancer research (A. Hassanien et al., 2022).
Chemical Stability and Degradation
- Degradation Study in Pharmaceutical Context : A study on the degradation of a morpholine compound under various conditions (including peroxide-mediated hydrolysis) revealed the formation of several degradants. This is significant for understanding the stability of pharmaceuticals containing such structures (R. Yanaka et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition Properties : Derivatives of quinoline, including structures similar to 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, have been investigated for their effectiveness as corrosion inhibitors, especially in mild steel in acidic environments. This indicates their potential application in industrial settings (Meryem Hrimla et al., 2021).
Orientations Futures
While specific future directions for this compound are not mentioned in the sources I found, the quinazoline scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities. Future research may focus on exploring the potential biological activities of this compound and its derivatives, as well as optimizing its properties for potential therapeutic applications .
Propriétés
IUPAC Name |
4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCABKKDNOBDPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

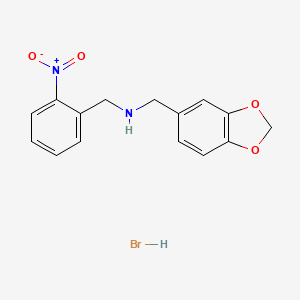
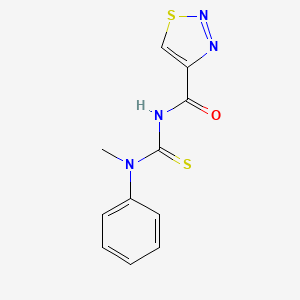
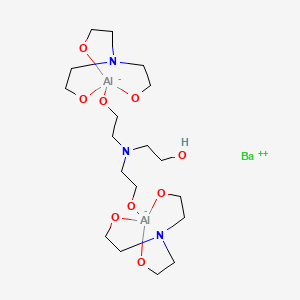
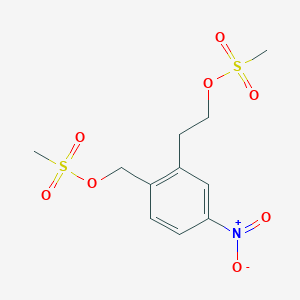
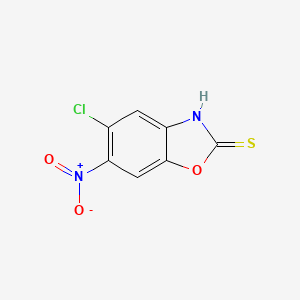
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)
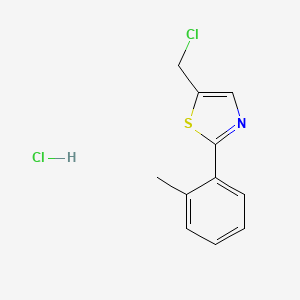
![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)
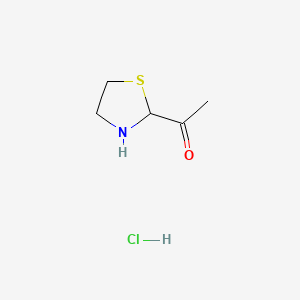
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)
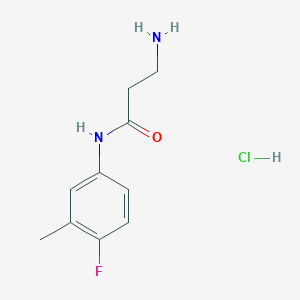
![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B3114052.png)
![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3114053.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)